REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[N:8]=[C:7](Cl)[C:6]([CH:10]=[N:11]O)=[C:5]([Cl:13])[N:4]=1.C(O)(=[O:16])C>>[NH2:2][C:3]1[NH:8][C:7](=[O:16])[C:6]([C:10]#[N:11])=[C:5]([Cl:13])[N:4]=1
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-amino-4,6-dichloro-pyrimidine-5-carbaldehyde oxime
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)C=NO)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 115° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in 100 ml ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C(=C(N1)Cl)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |